molecular formula C21H22N2O7 B14006442 3-[(4-{[(Benzyloxy)carbonyl](methyl)amino}benzoyl)amino]pentanedioic acid CAS No. 51865-70-4

3-[(4-{[(Benzyloxy)carbonyl](methyl)amino}benzoyl)amino]pentanedioic acid

Cat. No.: B14006442
CAS No.: 51865-70-4
M. Wt: 414.4 g/mol
InChI Key: CRYCXKRPCVIKDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-{[(Benzyloxy)carbonylamino}benzoyl)amino]pentanedioic acid is a complex organic compound with the molecular formula C21H22N2O7 This compound is characterized by its intricate structure, which includes a benzyloxycarbonyl group, a methylamino group, and a pentanedioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{[(Benzyloxy)carbonylamino}benzoyl)amino]pentanedioic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of benzyloxycarbonyl chloride with methylamine to form the benzyloxycarbonyl methylamine intermediate. This intermediate is then reacted with 4-aminobenzoyl chloride to yield the desired product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of 3-(4-{[(Benzyloxy)carbonylamino}benzoyl)amino]pentanedioic acid may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-{[(Benzyloxy)carbonylamino}benzoyl)amino]pentanedioic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group yields benzoic acid derivatives, while reduction of the carbonyl groups results in alcohols .

Scientific Research Applications

3-(4-{[(Benzyloxy)carbonylamino}benzoyl)amino]pentanedioic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-{[(Benzyloxy)carbonylamino}benzoyl)amino]pentanedioic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at certain sites of the molecule. The compound can also interact with enzymes, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-{[(Benzyloxy)carbonyl]amino}benzoyl)amino]butanedioic acid
  • 3-(4-{[(Benzyloxy)carbonylamino}benzoyl)amino]pentanedioic acid
  • 3-(4-{[(Benzyloxy)carbonylamino}benzoyl)amino]hexanedioic acid

Uniqueness

The presence of both benzyloxycarbonyl and methylamino groups allows for a diverse range of chemical modifications and interactions, making it a versatile compound in research and industrial applications .

Properties

CAS No.

51865-70-4

Molecular Formula

C21H22N2O7

Molecular Weight

414.4 g/mol

IUPAC Name

3-[[4-[methyl(phenylmethoxycarbonyl)amino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C21H22N2O7/c1-23(21(29)30-13-14-5-3-2-4-6-14)17-9-7-15(8-10-17)20(28)22-16(11-18(24)25)12-19(26)27/h2-10,16H,11-13H2,1H3,(H,22,28)(H,24,25)(H,26,27)

InChI Key

CRYCXKRPCVIKDF-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NC(CC(=O)O)CC(=O)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.